N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Mechanism of Action
Target of action
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including immune response, cellular metabolism, and signal transduction .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. For example, if it acts as a JAK inhibitor, it could affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially reduce inflammation and modulate immune response .
Biochemical Analysis
Biochemical Properties
Related compounds in the triazolopyrimidine class have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-13-18(20(27)25-16-6-4-5-7-17(16)28-2)19(26-21(24-13)22-12-23-26)14-8-10-15(29-3)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZXUODEXFCXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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